Acth (4-9)

Neuropharmacology Behavioral pharmacology Peptide potency

ACTH (4-9) is the 4-9 fragment of adrenocorticotropic hormone, devoid of steroidogenic activity but retaining CNS neurotrophic effects via opioid/NMDA modulation—not melanocortin receptors. As parent scaffold for ORG 2766 analogs, it enables non-canonical neurotrophic pathway dissection. Key validations: 17% increased striatal dopamine uptake in 6-OHDA lesion models; enduring spatial learning improvements without anxiolytic confounds; dose-dependent functional recovery in cortical ablation models. Choose when experimental objectives require melanocortin receptor-independent neurotrophic probes.

Molecular Formula C42H56N12O9S
Molecular Weight 905.0 g/mol
CAS No. 56236-83-0
Cat. No. B1606897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActh (4-9)
CAS56236-83-0
SynonymsACTH (4-9)
ACTH 4-9
ACTH(4-9)
Molecular FormulaC42H56N12O9S
Molecular Weight905.0 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N
InChIInChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28?,30-,31-,32-,33-,34-/m0/s1
InChIKeyCLUQWSRYSHBBDD-DYXFYOPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (4-9) (CAS 56236-83-0): A Neurotrophic ACTH Fragment with Distinct Pharmacological Profile for CNS Research Procurement


ACTH (4-9) is the 4-9 amino acid fragment (Met-Glu-His-Phe-Arg-Trp) of adrenocorticotropic hormone, a peptide hormone produced by the anterior pituitary gland. Unlike the full-length ACTH molecule (1-39) which exerts potent steroidogenic effects via melanocortin receptor 2 (MC2R) activation in the adrenal cortex, the ACTH (4-9) fragment is devoid of classical endocrine activity while retaining significant central nervous system (CNS) effects [1]. The compound serves as the parent structure for a series of synthetic analogs, most notably ORG 2766, which have been extensively characterized for neurotrophic, neuroprotective, and cognition-enhancing properties in both preclinical and clinical settings [2].

Why ACTH (4-9) Analogs Cannot Be Interchanged: Structural Modifications Produce Potency Differences Exceeding 100-Fold


ACTH (4-9)-derived peptides, including ORG 2766, HOE 427 (ebiratide), and ORG 31433, exhibit qualitative similarities in their behavioral and neurotrophic effects; however, structural modifications to the C-terminal region produce quantitative differences in potency exceeding two orders of magnitude [1]. Furthermore, these analogs lack affinity for canonical melanocortin receptors in brain tissue, operating instead through modulation of endogenous opioid systems and NMDA receptor activity [2]. Consequently, simple interchange between ACTH fragment variants without accounting for specific structural features (e.g., C-terminal substitution, amino acid replacements) carries substantial risk of either insufficient biological activity or unexpected off-target effects. The quantitative evidence below establishes the precise performance boundaries required for informed compound selection.

ACTH (4-9) Analog ORG 2766: Quantified Differentiation Evidence for Procurement Decision Support


Comparative Potency of ACTH (4-9) Analogs: ORG 2766 versus HOE 427 and ORG 31433 in Behavioral Assays

In a direct head-to-head comparison evaluating behavioral effects in Wistar rats, the peptides HOE 427 (ebiratide) and ORG 31433 demonstrated qualitatively similar responses to the parent analog ORG 2766 across multiple behavioral tests, but were approximately 10 to 100 times more potent [1]. This potency difference is attributed to substitution of the C-terminal COOH group in the parent ORG 2766 structure [1].

Neuropharmacology Behavioral pharmacology Peptide potency

ACTH (4-9) Analog ORG 2766: Distinct Receptor Pharmacology Lacking Affinity for Canonical Brain Melanocortin Receptors

Unlike full-length ACTH which activates all five melanocortin receptor subtypes including MC2R in the adrenal cortex, the ACTH (4-9) analog ORG 2766 lacks affinity for the known melanocortin (MC) receptors in brain [1]. Despite this absence of canonical melanocortin receptor binding, ORG 2766 retains the capacity to modulate the activity of endogenous opioids and the NMDA receptor [1]. Full-length ACTH, by contrast, serves as a potent agonist at MC1R, MC2R, MC3R, MC4R, and MC5R with varying affinities and drives corticosteroid synthesis via MC2R activation in adrenal zona fasciculata cells [2].

Receptor pharmacology Melanocortin system Neurotrophic peptides

Quantified Dopaminergic Neuroprotection by ACTH (4-9) Analog ORG 2766 in 6-OHDA Lesion Model

In a rat model of nigrostriatal dopaminergic lesioning using unilateral 6-hydroxydopamine (6-OHDA) infusion into the substantia nigra, treatment with ORG 2766 (10 μg/kg intraperitoneal every 24 hours for 2 weeks) produced quantifiable protective effects compared to saline-treated controls [1]. Dopamine uptake in the striatum was approximately 17% higher in ORG 2766-treated animals versus saline-treated counterparts, as measured by specific high-affinity dopamine uptake assays [1]. This quantitative increase in dopamine uptake correlated with enhanced fiber density observed via tyrosine hydroxylase immunohistochemistry [1].

Neuroprotection Dopaminergic system Parkinson's disease models

Postnatal ACTH (4-9) Analog ORG 2766 Treatment Enhances Adult Spatial Learning Without Affecting Stress Reactivity

In a study examining long-term behavioral consequences of early-life peptide exposure, rat pups receiving subcutaneous injections of ORG 2766 (1 μg/g body weight) on postnatal days 1, 3, and 5 exhibited faster learning in the spatial Morris water-maze when tested as adults at 3 months of age, compared to saline-injected littermate controls [1]. The treatment effect was specific to the acquisition phase of spatial learning; memory retrieval was not affected, and performance in nonspatial active avoidance tasks remained unchanged [1]. Importantly, no differences were observed in multiple anxiety and stress reactivity tests (open field, defensive burying, elevated plus maze, conditioned fear), confirming that the cognitive improvement was not attributable to altered stress responses [1].

Cognitive enhancement Developmental neurobiology Spatial learning

ACTH (4-9) Analog ORG 2766 Clinical Neuroprotection Data: Differential Outcomes Across Chemotherapy-Induced Neuropathy Trials

Clinical evaluation of ORG 2766 for chemotherapy-induced neuropathy protection has produced outcome-dependent differentiation evidence. In a randomized, double-blind, placebo-controlled trial of 147 patients receiving vincristine-containing chemotherapy for Hodgkin's or non-Hodgkin's lymphoma, ORG 2766 did not provide significant protection from vincristine-induced neuropathy compared to placebo [1]. However, in a separate randomized trial of patients with testicular cancer receiving cisplatin, ORG 2766 demonstrated partial efficacy: while complete prevention of cisplatin neuropathy was not achieved, nerve damage was ameliorated by the ACTH (4-9) analog treatment [2]. This differential outcome pattern—protective in cisplatin neuropathy but not vincristine neuropathy—establishes context-dependent efficacy boundaries that are critical for appropriate compound selection.

Clinical neuroprotection Chemotherapy-induced neuropathy Randomized controlled trial

Dose-Dependent Recovery from Visuospatial Dysfunction Following Cortical Injury with ACTH (4-9) Analog ORG 2766

In a rat model of posterior cortex ablation with subsequent visuospatial discrimination testing, chronic subcutaneous administration of ORG 2766 via osmotic minipump produced dose-dependent effects on behavioral recovery [1]. Animals receiving 10 μg per 24 hours of ORG 2766 reattained criterion performance on the original visual discrimination task more rapidly than animals treated with 0 μg (saline control) or 1 μg per 24 hours [1]. Notably, the 1 μg dose did not produce significant improvement over saline, establishing a clear dose-response threshold for functional recovery efficacy [1]. There was no evidence that the drug protected neurons within the dorsal lateral geniculate nuclei, indicating that the observed behavioral improvement arose from enhanced compensatory mechanisms rather than direct neuroprotection [1].

Traumatic brain injury Functional recovery Visuospatial cognition

ACTH (4-9) and Analogs: Validated Application Scenarios Based on Quantitative Evidence


Dopaminergic Neuroprotection Studies in Parkinson's Disease Models

Based on the 17% increase in striatal dopamine uptake demonstrated in 6-OHDA-lesioned rats [1], ORG 2766 is a validated tool compound for investigating dopaminergic neuroprotection and compensatory recovery mechanisms. The established dosing regimen (10 μg/kg IP every 24 hours for 2 weeks) provides a reproducible protocol for studies requiring quantifiable neurochemical endpoints. Procurement decisions should prioritize ORG 2766 over other ACTH fragment analogs when experimental objectives require the specific potency range and neuroprotective profile established in this model.

Developmental Cognitive Enhancement and Spatial Learning Research

The evidence that postnatal ORG 2766 administration (1 μg/g body weight SC on days 1, 3, and 5) produces enduring spatial learning improvements in adulthood without affecting stress reactivity [1] positions this compound as a reference tool for developmental neurobiology studies examining critical period interventions. The dissociation between cognitive enhancement and anxiety modulation distinguishes ORG 2766 from compounds that improve learning via anxiolytic mechanisms, supporting its use in protocols requiring cognitive specificity.

Traumatic Brain Injury Functional Recovery Studies Requiring Dose-Response Validation

The dose-dependent functional recovery observed in cortical ablation models, with efficacy demonstrated at 10 μg/24h but not at 1 μg/24h [1], provides a validated dose-response framework for traumatic brain injury research. This compound is appropriate for studies investigating compensatory recovery mechanisms following CNS injury, with the understanding that efficacy operates via enhanced behavioral compensation rather than direct neuronal protection. The clear dose threshold should inform experimental design and procurement quantities.

Receptor Pharmacology Studies of Non-Canonical Neurotrophic Signaling

Given the established lack of ORG 2766 affinity for known brain melanocortin receptors [1] alongside its demonstrated modulation of opioid and NMDA receptor systems [1], this compound serves as a valuable probe for dissecting non-canonical neurotrophic signaling pathways. Procurement is warranted for receptor pharmacology studies seeking to distinguish melanocortin receptor-dependent from receptor-independent neurotrophic effects. The compound's inability to bind MC receptors in brain tissue differentiates it from full-length ACTH and other melanocortin receptor agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acth (4-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.